methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a cyclopropyl group, and a pyrazolopyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable catalyst.
Construction of the Pyrazolopyridine Core: The pyrazolopyridine core can be constructed through a condensation reaction between a pyrazole derivative and a pyridine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
Methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the methyl ester group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups and structural features sets it apart from other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H17N3O4/c1-22-18-16(17(21-22)10-3-4-10)12(19(23)24-2)8-13(20-18)11-5-6-14-15(7-11)26-9-25-14/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
GGUDBYXEIJIUPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)OC)C(=N1)C5CC5 |
Origin of Product |
United States |
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